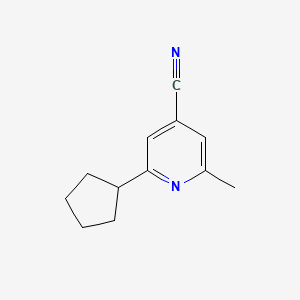

2-Cyclopentyl-6-methylisonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-cyclopentyl-6-methylpyridine-4-carbonitrile |

InChI |

InChI=1S/C12H14N2/c1-9-6-10(8-13)7-12(14-9)11-4-2-3-5-11/h6-7,11H,2-5H2,1H3 |

InChI Key |

HPPVZYDLYRPJBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C2CCCC2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopentyl 6 Methylisonicotinonitrile

Retrosynthetic Analysis of the 2-Cyclopentyl-6-methylisonicotinonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. advancechemjournal.comias.ac.in This process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. numberanalytics.comjocpr.com

Strategic Disconnections for the Isonicotinonitrile Core

The isonicotinonitrile core presents several opportunities for strategic disconnections. A primary disconnection involves breaking the carbon-carbon and carbon-nitrogen bonds that form the pyridine (B92270) ring. amazonaws.com This approach simplifies the target molecule to more basic precursors. numberanalytics.com Common strategies for pyridine synthesis that can be considered in a retrosynthetic sense include Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound, and the Knorr synthesis, which utilizes the reaction of a 1,5-dicarbonyl compound with a heteroatom source. advancechemjournal.com For substituted pyridines, disconnections often focus on the bonds adjacent to the heteroatom. ias.ac.in

| Disconnection Strategy | Precursors | Corresponding Forward Reaction |

| C-C and C-N bonds of the ring | Aldehydes, ketones, ammonia (B1221849) | Cyclocondensation acsgcipr.orgyoutube.com |

| C2-C3 and N1-C6 bonds | N-vinyl amides and π-nucleophiles | Amide activation and annulation organic-chemistry.org |

| C-CN bond | Isonicotinic acid or derivative | Conversion of carboxylic acid to nitrile |

Methodologies for the Introduction of the Cyclopentyl Moiety

Several methods exist for introducing a cyclopentyl group onto a pyridine ring. One common approach involves the reaction of a pyridine N-oxide with a Grignard reagent, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org Another strategy is the use of transition metal-catalyzed cross-coupling reactions, where a halogenated pyridine derivative is coupled with a cyclopentyl-containing organometallic reagent. A patent describes a process for preparing 2-cyclopentyl-6-methoxy-isonicotinic acid, an intermediate that could potentially be converted to the target molecule. google.com This process involves the reaction of methyl 2-chloro-6-cyclopentylisonicotinate with sodium methoxide. google.com

| Method | Reagents | Key Features |

| Grignard Reaction | Pyridine N-oxide, Cyclopentylmagnesium bromide | Affords 2-substituted pyridines. organic-chemistry.org |

| Cross-Coupling | Halogenated pyridine, Cyclopentylzinc reagent, Palladium catalyst | Versatile for various substituted pyridines. |

| From Isonicotinic Acid Derivative | 2-Cyclopentyl-6-hydroxyisonicotinic acid | Multi-step process involving chlorination and substitution. google.com |

Approaches for Regioselective Methyl Group Incorporation

The regioselective introduction of a methyl group onto a pyridine ring can be challenging. The directing effect of the nitrogen atom in the pyridine ring typically favors methylation at the alpha positions (C2 and C6). google.com One patented method describes the methylation of pyridine compounds at the alpha position by contacting them with a methylating agent in the presence of a nickel and nickel oxide catalyst. google.com Another approach involves the reaction of pyridine derivatives with a triborane (B3H7) complex, which can mediate regioselective alkylation at the C4 position. nih.gov

| Method | Reagents | Selectivity |

| Catalytic Methylation | Pyridine, Methanol, Ni/NiO catalyst | Alpha (C2/C6) selective. google.com |

| Triborane-Mediated Alkylation | Pyridine derivative, B3H7, Methyl iodide | C4 selective. nih.gov |

Application of Computer-Aided Retrosynthesis in Pathway Elucidation

Computer-aided retrosynthesis (CAR) has become a valuable tool for designing and optimizing synthetic routes for complex molecules, including active pharmaceutical ingredients. nih.govacs.org These programs utilize extensive reaction databases and algorithms to propose multiple synthetic pathways, which can then be evaluated for feasibility, efficiency, and sustainability. nih.govshenvilab.org CAR tools can identify novel and more efficient routes compared to traditional, human-devised syntheses. nih.gov The process typically involves defining the target molecule and allowing the software to generate a retrosynthesis tree by applying a series of disconnection rules. shenvilab.org

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the target molecule in a convergent manner, often through multicomponent reactions or cyclization strategies.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring is a key step in the synthesis of this compound. Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules provide a powerful method for constructing substituted pyridines. nih.govacsgcipr.org This approach allows for the controlled assembly of the pyridine ring with specific substitution patterns. nih.gov Another versatile method involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia or an ammonia source. youtube.com Variations of this method are widely used for the large-scale production of pyridines. youtube.com Additionally, formal (4+n) cyclization reactions involving pyridinium (B92312) 1,4-zwitterions have been developed for the synthesis of various heterocyclic rings. nih.gov

| Cyclization Method | Reactants | Catalyst/Conditions |

| [2+2+2] Cycloaddition | Nitrile, 2 x Alkynes | Transition metal catalyst (e.g., Co, Ru) nih.govacsgcipr.org |

| Cyclocondensation | 1,5-Dicarbonyl compound, Ammonia | High temperature and pressure acsgcipr.orgyoutube.com |

| Amide Annulation | N-vinyl amide, π-nucleophile | Triflic anhydride, 2-chloropyridine (B119429) organic-chemistry.org |

Functionalization of Pre-Existing Pyridine Scaffolds

The synthesis of this compound can be strategically approached by modifying an existing pyridine or lutidine (dimethylpyridine) ring. This involves the sequential introduction of the nitrile, cyclopentyl, and methyl groups. The order of these introductions is critical and dictated by the directing effects of the substituents and the reactivity of the intermediates.

Introduction of the Nitrile Functionality

The nitrile group (–C≡N) is a key functional group in many pharmaceutical compounds. wikipedia.org Its introduction onto a pyridine ring, particularly at the C-4 position (to form an isonicotinonitrile derivative), can be accomplished through several established methods. The choice of method often depends on the nature of the precursor.

From a Halogenated Pyridine: A common and effective method is the nucleophilic substitution of a 4-halopyridine with a cyanide salt, such as copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium-catalyzed cyanation reactions. Starting with a 4-chloro- or 4-bromo-2-cyclopentyl-6-methylpyridine would be a direct route.

From a Pyridine N-oxide: The pyridine ring can be activated towards nucleophilic attack by forming the N-oxide. wikipedia.org Reacting the N-oxide of 2-cyclopentyl-6-methylpyridine with trimethylsilyl (B98337) cyanide (TMSCN) can introduce the nitrile group at the 4-position.

From an Amine (Sandmeyer Reaction): If a 4-aminopyridine (B3432731) derivative is available, it can be converted to the corresponding nitrile via the Sandmeyer reaction. This involves diazotization of the amino group followed by treatment with a copper(I) cyanide.

C-H Cyanation: Modern methods involving direct C-H functionalization are emerging. researchgate.net Some strategies use a tandem process where a dihydropyridine (B1217469) is generated in situ and then reacts with an electrophilic cyano-source to afford the C-3 (meta) functionalized pyridine. researchgate.net While powerful, achieving C-4 selectivity in a multi-substituted ring can be challenging.

| Method | Precursor | Reagents | Typical Conditions |

| Rosenmund-von Braun | 4-Halopyridine | CuCN | High temperature, polar solvent (e.g., DMF, NMP) |

| Palladium Catalysis | 4-Halopyridine | Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄) | Inert atmosphere, solvent (e.g., DMF) |

| From N-oxide | Pyridine N-oxide | Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride | Acetonitrile, reflux |

| Sandmeyer Reaction | 4-Aminopyridine | 1. NaNO₂, aq. acid2. CuCN, KCN | 0°C to room temperature |

Installation of Cyclopentyl Substituents at the 2-Position

Introducing an alkyl or cycloalkyl group at an alpha-position (C-2 or C-6) of the pyridine ring can be achieved via cross-coupling reactions or by functionalizing a pyridine N-oxide.

Cross-Coupling Reactions: Starting with a 2-halopyridine, such as 2-bromo-6-methylisonicotinonitrile, a Suzuki coupling with cyclopentylboronic acid or a Negishi coupling with a cyclopentylzinc reagent can effectively install the cyclopentyl group. These reactions are often catalyzed by palladium complexes. organic-chemistry.org

Reaction with Organometallics: Direct reaction of a pyridine derivative with an organometallic reagent like cyclopentyllithium (B3369451) can lead to addition, but regioselectivity can be an issue without a directing group.

Alkylation of N-oxides: The activation of N-oxides can also facilitate C-2 alkylation. organic-chemistry.org In situ generated titanacyclopropanes, for example, have been shown to react preferentially with pyridine N-oxides to achieve regioselective C-2 alkylation. organic-chemistry.org

A patent describing the synthesis of a related compound, methyl 2-chloro-6-cyclopentylisonicotinate, provides a relevant example where a cyclopentyl group is present at the 2-position. google.com

Methylation Strategies at the 6-Position

If the synthesis starts from a precursor without the methyl group at the 6-position, several methylation strategies can be employed. The alpha-positions of pyridines are susceptible to methylation due to the electron-withdrawing nature of the ring nitrogen.

Radical Methylation: Pyridine compounds can be methylated at the alpha position by reaction with a source of methyl radicals. google.com This can be achieved using various reagents under thermal or photochemical conditions.

Catalytic Methylation: A process using a nickel and nickel oxide catalyst allows for the methylation of pyridines at the alpha-position by reacting them with an organic compound capable of forming methyl radicals, such as methanol. google.com This method can convert pyridine to α-picoline, which can be further methylated to 2,6-lutidine. google.com

Metal-Catalyzed C-H Activation: More recent methods utilize transition metal catalysis (e.g., rhodium) to directly methylate the C-3/5 positions of pyridines using formaldehyde (B43269) as the methyl source, proceeding through a temporary dearomatization of the ring. nih.gov While this targets the meta positions, it highlights advanced C-H functionalization approaches that could potentially be adapted.

| Strategy | Reagents/Catalyst | Methyl Source | Key Feature |

| Catalytic Alkylation | Raney® Nickel | High-boiling alcohol (e.g., 1-propanol) | Selective mono-α-methylation is possible. researchgate.net |

| Hydrogen Borrowing | Rhodium catalyst | Methanol/Formaldehyde | Typically targets C-3/5 positions via dearomatization. nih.gov |

| From N-oxide | Copper catalyst, LiF or MgCl₂ | Grignard reagents (e.g., MeMgBr) | Transformation of N-oxides to 2-alkyl-substituted pyridines. organic-chemistry.org |

Convergent and Linear Synthetic Pathways to this compound

The assembly of this compound can be designed using either a linear or a convergent approach, each with distinct advantages and disadvantages. wikipedia.orgyoutube.com

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. youtube.com For the target molecule, a plausible linear route could start from a commercially available substituted pyridine, such as 2,6-lutidine.

Example Linear Pathway:

Oxidation: 2,6-Lutidine is oxidized to 2,6-lutidine N-oxide.

Cyanation: The N-oxide is treated with TMSCN to yield 2,6-dimethylisonicotinonitrile.

Halogenation: A selective halogenation at the alpha-methyl group is performed, for instance, using N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-6-methylisonicotinonitrile.

Substitution/Coupling: The bromomethyl intermediate is then converted to the final product, which is a challenging step. A more viable linear route might involve halogenating the ring itself, followed by coupling reactions.

A convergent synthesis , by contrast, involves preparing key fragments of the molecule independently and then combining them in the final stages. wikipedia.orgscholarsresearchlibrary.com For substituted pyridines, this often means constructing the ring from acyclic precursors, a de novo synthesis.

Example Convergent Pathway (Kröhnke or Hantzsch-type synthesis):

Fragment 1 Preparation: Synthesis of a cyclopentyl-containing ketone or enone.

Fragment 2 Preparation: Synthesis of an enamine or enone derived from acetone (B3395972).

Ring Formation: Condensation of these fragments with a nitrile-containing C-N-C building block (like malononitrile) and an ammonia source (like ammonium (B1175870) acetate) in a multi-component reaction to form the fully substituted pyridine ring. researchgate.netillinois.edu

Advanced Synthetic Strategies for Analogs of this compound

The synthetic frameworks used to produce this compound can be readily adapted to generate a library of analogs for structure-activity relationship (SAR) studies. This flexibility is crucial in medicinal chemistry for optimizing the properties of a lead compound. nih.govmdpi.com

Variation at the 2-Position: By employing a cross-coupling strategy (e.g., Suzuki, Stille, Negishi), the cyclopentyl group can be replaced by a wide array of other alkyl, cycloalkyl, aryl, or heteroaryl moieties. This simply requires substituting cyclopentylboronic acid (or its equivalent) with the desired organoboron or organozinc reagent.

Variation at the 6-Position: The methyl group can be replaced with other alkyl chains. Using a convergent ring-synthesis approach, this can be achieved by replacing acetone or its derivatives with other methyl ketones (e.g., butan-2-one to install an ethyl group). In a linear approach, different alkylating agents could be used in C-H activation or coupling reactions.

Scaffold Hopping and Core Modification: More advanced changes involve altering the pyridine core itself. A scaffold hopping approach might replace the pyridine ring with another heterocycle like a pyrimidine (B1678525) or a pyrrolopyrimidine while retaining key pharmacophoric elements. mdpi.com For instance, synthetic routes for pyrrolo[2,3-d]pyrimidines often involve Suzuki-Miyaura cross-coupling reactions to introduce substituents, a technique directly applicable here. mdpi.com

Multi-component Reactions (MCRs): MCRs are particularly powerful for generating analogs as they combine three or more starting materials in a single step. researchgate.net By systematically varying each of the input components in a pyridine-forming MCR, a diverse library of analogs with different substitution patterns can be synthesized efficiently. researchgate.netnih.gov

Considerations for Sustainable Synthesis of this compound and Related Structures

Adopting principles of green chemistry is essential for modern synthetic chemistry to minimize environmental impact and improve safety and efficiency. biosynce.com Several strategies can be applied to the synthesis of the target molecule and its analogs. researchgate.netresearchgate.net

Catalysis: Utilizing non-toxic, earth-abundant metal catalysts like iron instead of precious and more toxic metals like palladium is a key goal. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to be a green method for producing substituted pyridines. rsc.org

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions, significantly reduces environmental impact. researchgate.net One-pot, four-component reactions for synthesizing tetraarylpyridines have been successfully performed under solvent-free conditions, producing only water as a byproduct. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. Convergent, multi-component reactions are often highly atom-economical. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often improve yields. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates reduces solvent use, waste generation, and time. nih.gov The synthesis of novel pyridines via a one-pot, four-component reaction highlights the efficiency of this approach. nih.gov

By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible.

Chemical Transformations and Reaction Mechanisms of 2 Cyclopentyl 6 Methylisonicotinonitrile

Mechanistic Elucidation of Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system. youtube.com This makes it available to react with electrophiles and acids.

Protonation and Basicity : The nitrogen atom imparts basic character to the molecule, allowing it to react with acids to form pyridinium (B92312) salts. uoanbar.edu.iq However, pyridine is less basic than aliphatic amines because the lone pair in an sp² orbital is held more tightly to the nucleus compared to the sp³ orbital of an aliphatic amine. youtube.comuoanbar.edu.iq

N-Alkylation and N-Acylation : As a nucleophile, the pyridine nitrogen can be alkylated by alkyl halides or acylated by acyl chlorides. youtube.com These reactions result in the formation of N-alkyl or N-acyl pyridinium salts, which are often highly reactive. youtube.com

N-Oxidation : The nitrogen atom can be oxidized, typically using a peroxy acid like m-CPBA, to form the corresponding 2-Cyclopentyl-6-methylisonicotinonitrile N-oxide. youtube.com The formation of a pyridine N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. youtube.com For instance, the oxidation of 2-methylpyridine (B31789) yields 2-methylpyridine N-oxide. stenutz.eusigmaaldrich.comnih.gov Similarly, 2-amino-6-methylpyridine (B158447) can be converted to its N-oxide. evitachem.com

Table 1: Predicted Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Protonation | HCl | Pyridinium chloride salt |

| N-Alkylation | Methyl iodide | N-methyl pyridinium iodide salt |

| N-Oxidation | m-CPBA | Pyridine N-oxide |

Reactivity of the Nitrile Group in this compound

The nitrile group is a powerful electron-withdrawing group with a carbon-nitrogen triple bond that is susceptible to nucleophilic attack and various transformations.

The electrophilic carbon atom of the nitrile group is a key site for reaction with nucleophiles.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon. The initial product is an imine anion salt, which upon hydrolysis, yields a ketone. slideshare.net This provides a pathway to convert the nitrile group into a carbonyl functional group. For example, lithium derivatives of pyridines can react with nitriles. slideshare.net

The nitrile group can be converted into other important nitrogen-containing functional groups.

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. google.com In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon for attack by water. google.com This would transform this compound into 2-Cyclopentyl-6-methylisonicotinic acid.

Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group). A common and powerful reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). google.com The reaction proceeds via the formation of an imine anion intermediate. google.com This reaction would yield (2-Cyclopentyl-6-methylpyridin-4-yl)methanamine.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the nitrogen heteroatom and the existing substituents.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqyoutube.comyoutube.com Reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iq The nitrogen atom directs incoming electrophiles primarily to the C-3 and C-5 positions (meta to the nitrogen) to avoid forming a resonance intermediate where the positive charge is placed on the electron-deficient nitrogen. youtube.comyoutube.com The presence of electron-donating groups like cyclopentyl and methyl at positions 2 and 6 would somewhat counteract this deactivation and reinforce the direction of electrophiles to the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (SNA) : Conversely, the pyridine ring is activated towards nucleophilic substitution, especially at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). uoanbar.edu.iqslideshare.net The nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. uoanbar.edu.iq In this compound, the positions ortho and para to the nitrogen are already substituted. However, if a good leaving group were present at one of these positions, it could be displaced by a strong nucleophile.

Investigations into the Reactivity of the Cyclopentyl Moiety

The cyclopentyl group is a saturated aliphatic substituent and is generally unreactive under the conditions used to modify other parts of the molecule. Its primary influence is electronic, acting as a weak electron-donating group through an inductive effect, and steric, potentially hindering reactions at the adjacent C-3 position and the pyridine nitrogen. Under forcing conditions, such as free-radical halogenation with UV light, substitution on the cyclopentyl ring could occur, but this would likely be unselective.

Transformations Involving the 6-Methyl Group (e.g., deprotonation, oxidation)

The methyl group at the 6-position exhibits reactivity characteristic of alkyl groups alpha to a pyridine ring.

Deprotonation : The protons on the methyl group at an alpha-position of a pyridine ring are acidic and can be removed by a strong base, such as an alkyllithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to form a resonance-stabilized picolyl-type anion. slideshare.netnih.gov This nucleophilic species can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the elongation of the methyl side chain. slideshare.netnih.gov Studies on 2,6-lutidine (2,6-dimethylpyridine) show that its lithium derivative readily reacts with electrophiles like epoxides. nih.gov

Oxidation : The methyl group can be oxidized to a carboxylic acid. google.com This transformation can be achieved using strong oxidizing agents. For instance, the oxidation of methylaromatics can be catalyzed by N-alkyl pyridinium salts. rsc.org Alternatively, oxidation can occur using a halogen in an aqueous solution under the influence of actinic radiation. google.com It is also known that methyl azaarenes can be oxidized to aldehydes using an iodine-DMSO system via a Kornblum oxidation mechanism. researchgate.net

Table 2: Predicted Reactions of the 6-Methyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|

Stereochemical Aspects of Reactions Relevant to this compound

A search for studies on the stereochemical outcomes of reactions involving this compound, including any potential for asymmetric synthesis or chiral resolution of its derivatives, yielded no results.

Kinetic and Thermodynamic Parameters Governing Transformations

No experimental or theoretical data on the kinetic parameters, such as reaction rates and activation energies, or thermodynamic parameters, such as enthalpy and entropy of reaction, for transformations involving this compound could be located.

Application of Electron-Pushing Formalism and Reaction Coordinate Diagrams

There is no available research that details the mechanistic pathways of reactions for this compound through electron-pushing formalisms or illustrates the energy profiles using reaction coordinate diagrams.

It is possible that this compound is a novel compound, a synthetic intermediate that has not been extensively characterized, or part of proprietary research not available in the public domain. Consequently, the detailed research findings and data tables requested cannot be provided.

Advanced Spectroscopic Characterization Methodologies for 2 Cyclopentyl 6 Methylisonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentumn.eduorganicchemistrydata.orgnist.gov

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the connectivity and spatial relationships of the atoms in 2-Cyclopentyl-6-methylisonicotinonitrile.

One-dimensional NMR spectra offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the protons of the cyclopentyl group, and the protons of the methyl group. The pyridine ring protons would appear in the downfield aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating alkyl substituents. The cyclopentyl protons would exhibit complex splitting patterns in the upfield aliphatic region. The methyl group protons would appear as a singlet, shifted slightly downfield due to their attachment to the aromatic ring. umn.edupw.edu.pl

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. oregonstate.eduyoutube.com The nitrile carbon (C≡N) is expected to appear in the 115-120 ppm range. The quaternary carbons of the pyridine ring to which the cyclopentyl and methyl groups are attached would be identifiable, as would the carbon bearing the nitrile group. The carbons of the cyclopentyl and methyl groups would resonate in the upfield aliphatic region. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for analogous structures and may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyridine C2 | - | - | ~165 |

| Pyridine C3-H | ~7.5 | s | ~125 |

| Pyridine C4 | - | - | ~120 |

| Pyridine C5-H | ~7.4 | s | ~123 |

| Pyridine C6 | - | - | ~160 |

| Methyl (on C6) | ~2.6 | s | ~24 |

| Cyclopentyl C1'-H | ~3.3 | quintet | ~45 |

| Cyclopentyl C2'/C5'-H | ~1.8-2.0 | m | ~33 |

| Cyclopentyl C3'/C4'-H | ~1.6-1.7 | m | ~26 |

| CN (on C4) | - | - | ~118 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. miamioh.edunih.govwhitman.eduwhitman.edu

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons within the cyclopentyl ring, confirming its structure. The absence of COSY correlations for the pyridine and methyl protons with each other would support their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons with their directly attached carbons. whitman.edu This experiment would be used to definitively assign the chemical shifts of each protonated carbon by linking the assignments from the ¹H spectrum to the ¹³C spectrum. For instance, the singlet at ~2.6 ppm would correlate to the methyl carbon at ~24 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which helps to connect the different structural fragments. whitman.eduwhitman.edu Key HMBC correlations would be expected between:

The methyl protons (~2.6 ppm) and the pyridine carbons C6 (~160 ppm) and C5 (~123 ppm).

The cyclopentyl C1'-H proton (~3.3 ppm) and the pyridine carbons C2 (~165 ppm) and C3 (~125 ppm).

The pyridine proton C3-H (~7.5 ppm) and the quaternary carbons C2, C4, and the nitrile carbon (~118 ppm).

The pyridine proton C5-H (~7.4 ppm) and the quaternary carbons C4, C6, and the methyl carbon (~24 ppm).

Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| Methyl-H | C5, C6 | Confirms methyl position at C6 |

| Cyclopentyl-C1'-H | C2, C3 | Confirms cyclopentyl position at C2 |

| Pyridine C3-H | C2, C4, C5, CN | Connects pyridine ring and nitrile group |

| Pyridine C5-H | C3, C4, C6, Methyl-C | Connects pyridine ring and substituents |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY would be critical to confirm the substitution pattern by showing correlations between protons that are close in space but not necessarily connected through bonds. Expected NOE signals would include those between the methyl protons and the C5-H of the pyridine ring, and between the C1'-H and C2'/C5'-H of the cyclopentyl group and the C3-H of the pyridine ring. miamioh.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismiamioh.edu

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

HRMS would be used to determine the exact mass of the molecular ion (M⁺·) with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₂H₁₄N₂. The calculated exact mass would be compared to the experimentally determined value to confirm this formula.

MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.govlibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (·CH₃): A peak at M-15 would be expected.

Loss of the cyclopentyl group: Cleavage of the bond between the cyclopentyl group and the pyridine ring is a likely fragmentation pathway, leading to characteristic ions. libretexts.org

Fragmentation of the cyclopentyl ring: Loss of ethylene (B1197577) (C₂H₄) from the cyclopentyl moiety is common.

Cleavage characteristic of alkylpyridines: Fragmentation can occur via benzylic-type cleavage. researchgate.net

Loss of HCN: A fragment corresponding to M-27 is often observed for nitrile-containing compounds. miamioh.eduwhitman.edu

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₂H₁₄N₂]⁺· | Molecular Ion (M⁺·) |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - C₅H₉]⁺ | Loss of the cyclopentyl radical |

| 159 | [M - HCN]⁺· | Loss of hydrogen cyanide |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identificationapacwomen.ac.inyoutube.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. youtube.com

For this compound, the key vibrational modes would be:

C≡N Stretch: A strong, sharp absorption in the IR spectrum around 2230-2210 cm⁻¹ is characteristic of a nitrile group. nih.govresearchgate.net This band would also be present, though potentially weaker, in the Raman spectrum.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclopentyl groups) would appear just below 3000 cm⁻¹. youtube.com

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring would result in a series of bands in the 1600-1400 cm⁻¹ region. aps.orgnih.gov

C-H Bends: Aliphatic C-H bending vibrations for the methyl and cyclopentyl groups would be observed in the 1470-1350 cm⁻¹ range.

The molecule has low symmetry, meaning that many vibrations will be active in both IR and Raman spectra, providing complementary information for a full vibrational assignment. youtube.com

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Nitrile (C≡N) Stretch | 2230 - 2210 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bend | 1470 - 1350 | Medium |

Electronic Absorption and Emission Spectroscopy for Electronic Structure

A diligent search of scholarly articles and spectral databases did not yield any specific data regarding the electronic absorption (UV-Vis) or emission (fluorescence, phosphorescence) spectra of this compound.

In a research context, electronic absorption spectroscopy would be utilized to identify the wavelengths of ultraviolet and visible light that the molecule absorbs. This information is crucial for understanding its electronic structure. The analysis would reveal the energies of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Key parameters that would be determined from such an analysis are summarized below.

Table 1: Potential Data from Electronic Absorption Spectroscopy

| Parameter | Description | Potential Insights for the Compound |

|---|---|---|

| λmax (nm) | Wavelength of Maximum Absorbance | Indicates the energy of the principal electronic transition. For a substituted pyridine like this, π → π* transitions would be expected. |

| ε (M⁻¹cm⁻¹) | Molar Absorptivity (Extinction Coefficient) | A measure of how strongly the molecule absorbs light at λmax. Its value helps to distinguish between different types of transitions. |

| Solvatochromism | Shift in λmax with solvent polarity | Changes in the absorption spectrum in different solvents would provide information about the nature of the ground and excited states. |

Similarly, emission spectroscopy would measure the light emitted by the molecule after it has absorbed energy. This provides further insight into the fate of the excited state and the electronic properties of the compound.

X-ray Crystallography for Absolute and Relative Stereochemistry

No crystallographic data for this compound has been deposited in publicly accessible crystallographic databases (e.g., the Cambridge Structural Database).

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown and analyzed, this technique would provide unambiguous data on its molecular geometry. As the compound does not possess a chiral center, the analysis would focus on relative stereochemistry and conformational features.

Table 2: Potential Data from X-ray Crystallography

| Parameter | Description | Potential Insights for the Compound |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and space group. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Would provide precise measurements for the C-C, C-N, and C-H bonds within the pyridine ring, nitrile group, and cyclopentyl substituent. |

| **Bond Angles (°) ** | The angles formed between three connected atoms. | Would define the geometry of the substituents and any distortions from idealized sp² or sp³ hybridization. |

| Torsion Angles (°) | The dihedral angle between two planes defined by atoms. | Would describe the conformation of the cyclopentyl ring and its orientation relative to the planar pyridine ring. |

| Intermolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between molecules in the crystal lattice. | Would reveal how the molecules pack in the solid state, influencing physical properties like melting point. |

Theoretical and Computational Chemistry Studies on 2 Cyclopentyl 6 Methylisonicotinonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic behavior and geometric structure of a molecule.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-cyclopentyl-6-methylisonicotinonitrile, a key structural feature is the rotational freedom of the single bond connecting the cyclopentyl ring to the pyridine (B92270) ring. This rotation gives rise to different conformers, each with a distinct energy.

A conformational analysis would systematically explore the potential energy surface by rotating this bond. The resulting energy profile would identify the lowest-energy (most stable) conformer and any higher-energy local minima. The cyclopentyl ring itself has multiple puckered conformations (e.g., envelope, twist) that would be considered in a thorough analysis. The optimized geometry of the most stable conformer provides critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest-Energy Conformer of this compound (Note: These values are illustrative examples based on typical parameters for similar molecular fragments, calculated at a common level of theory like B3LYP/6-31G).*

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C(pyridine)-C(cyclopentyl) | 1.52 Å | |

| C(pyridine)-C≡N | 1.45 Å | |

| C≡N | 1.16 Å | |

| C(pyridine)-C(methyl) | 1.51 Å | |

| Bond Angles | ||

| C-C(cyclopentyl)-C | 121.5° | |

| C-C(nitrile)-N | 179.1° | |

| Dihedral Angle | ||

| C(pyridine)-C(pyridine)-C(cyclopentyl)-C(cyclopentyl) | 55.8° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles.

LUMO: This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the pyridine ring. The LUMO would also be located on the pyridine ring, particularly with significant coefficients on the carbon atoms of the C≡N group, making it a potential site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative energy values for a molecule of this type).

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Electron-donating capacity; located on the pyridine π-system |

| LUMO | -1.22 | Electron-accepting capacity; located on the pyridine/nitrile π*-system |

| HOMO-LUMO Gap | 5.63 | Indicator of chemical reactivity and stability |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its excellent balance of accuracy and computational cost.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and confirmation.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, one can predict NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the assigned structure and conformation.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) or Raman spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., stretching, bending). This is particularly useful for identifying characteristic functional groups, such as the sharp, intense C≡N nitrile stretch, which would be expected in the 2220-2240 cm⁻¹ region.

Table 3: Representative DFT-Calculated Vibrational Frequencies and ¹³C NMR Chemical Shifts (Note: These are illustrative predictions. NMR shifts are relative to a standard like TMS).

| Parameter | Predicted Value | Assignment |

| Vibrational Frequencies | ||

| ~2235 cm⁻¹ | C≡N stretch | |

| ~2960-2870 cm⁻¹ | C-H stretches (cyclopentyl, methyl) | |

| ~1580-1600 cm⁻¹ | Pyridine ring C=C/C=N stretches | |

| ¹³C NMR Chemical Shifts | ||

| ~163 ppm | C2 (attached to cyclopentyl) | |

| ~160 ppm | C6 (attached to methyl) | |

| ~117 ppm | C≡N (nitrile carbon) | |

| ~40 ppm | CH (cyclopentyl, attached to ring) | |

| ~25 ppm | CH₃ (methyl carbon) |

DFT is widely used to map out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand the feasibility and mechanism of a chemical reaction. For this compound, one could model reactions such as the hydrolysis of the nitrile group to an amide or carboxylic acid. The calculations would identify the transition state structure for the rate-limiting step and determine the activation energy, providing a quantitative measure of how fast the reaction should proceed.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature.

For this compound, an MD simulation would illustrate the real-time rotation of the cyclopentyl group and the puckering of its ring. This provides a more realistic view of the molecule's conformational flexibility than a static potential energy scan. The resulting trajectory can be analyzed to generate a conformational landscape, showing which shapes the molecule prefers to adopt and how rapidly it transitions between them. This information is critical for understanding molecular recognition and binding processes.

Computational Prediction of Chemical Reactivity and Selectivity

For this compound, DFT calculations can be employed to generate an electrostatic potential (ESP) map. nih.gov This map visually represents the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) in shades of red and electron-poor regions (prone to nucleophilic attack) in shades of blue. nih.gov In the case of this specific isonicotinonitrile derivative, the nitrogen atom of the nitrile group and the nitrogen atom within the pyridine ring are expected to be electron-rich sites, while the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing nitrile group, would be more electrophilic. nih.gov

Furthermore, computational models can predict the relative stability of intermediates formed during a reaction, such as Wheland intermediates in electrophilic aromatic substitution. nih.gov By comparing the energies of different possible intermediates, the regioselectivity of a reaction can be determined. For instance, in a hypothetical nitration reaction, it could be computationally determined whether the electrophile would preferentially add to the C3 or C5 position of the pyridine ring.

Below is an illustrative data table showcasing the kind of reactivity descriptors that can be calculated for this compound using DFT methods.

| Calculated Parameter | Description | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | 2.5 eV | Quantifies the electrophilic nature of the molecule. peerj.com |

| Fukui Function (f+) | Indicates the propensity of an atomic site to accept a nucleophile. | Highest value on the nitrile carbon. | Predicts the most likely site for nucleophilic attack. dntb.gov.ua |

Note: The values in this table are illustrative and represent the type of data generated through computational chemistry studies on similar heterocyclic compounds.

Integration of Chemoinformatics and Machine Learning for Compound Design and Reaction Prediction

The fields of chemoinformatics and machine learning (ML) offer powerful tools for accelerating the discovery and development of novel compounds and for predicting the outcomes of chemical reactions. acs.orgucla.edu For a molecule like this compound, these approaches can be applied to design new derivatives with enhanced properties and to predict their reactivity in various chemical transformations.

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. researchgate.net For instance, a virtual library of derivatives of this compound could be generated by systematically modifying its structure (e.g., by changing the alkyl substituents). Chemoinformatics tools can then be used to calculate a wide range of molecular descriptors for each compound in this virtual library. researchgate.net These descriptors can quantify properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and many others. chemrevlett.com

Machine learning models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) studies, can then be trained on these descriptors along with experimental data (if available) for a set of related molecules. chemrevlett.comresearchgate.net These trained models can then predict the properties or activities of the new, virtual derivatives of this compound. For example, a QSAR model could be developed to predict the inhibitory activity of these compounds against a particular biological target. nih.gov Common machine learning algorithms used for QSAR include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govkfupm.edu.sa

In the context of reaction prediction, machine learning models can be trained on large databases of known chemical reactions. nih.govresearchgate.net These models learn the patterns of how different reactants, reagents, and conditions lead to specific products. acs.org For this compound, such a model could predict the major product of a reaction with a given set of reagents, potentially even identifying novel transformations. acs.org For example, a model could be used to predict the yield of a Suzuki coupling reaction involving this compound under various catalytic conditions. ucla.edumdpi.com

An illustrative workflow for using chemoinformatics and machine learning in the context of this compound is presented below:

| Step | Description | Tools and Methods | Example Application |

| 1. Library Generation | Create a virtual library of analogues of this compound. | Molecular editing software. | Generation of 100 new derivatives with different alkyl groups on the pyridine ring. |

| 2. Descriptor Calculation | Calculate a wide range of molecular descriptors for each compound in the library. | Chemoinformatics software (e.g., RDKit). | Calculation of LogP, TPSA, molecular weight, and electronic properties. |

| 3. Model Training | Train a machine learning model on a dataset of known compounds with their experimental activities. | Machine learning algorithms (e.g., Random Forest, Support Vector Machines). youtube.com | Building a QSAR model to predict the anticancer activity of isonicotinonitrile derivatives. |

| 4. Property Prediction | Use the trained model to predict the properties of the new virtual compounds. | The trained QSAR model. | Predicting the anticancer activity of the 100 newly designed derivatives. |

| 5. Reaction Prediction | Use a trained reaction prediction model to forecast the outcome of a desired chemical transformation. | Deep learning models for reaction prediction. researchgate.net | Predicting the products and yields of a cross-coupling reaction with this compound. |

This integration of chemoinformatics and machine learning provides a powerful framework for rational compound design and for predicting chemical reactivity, thereby reducing the need for extensive and costly experimental work. illinois.edunih.gov

Structure Activity Relationship Sar Studies: Chemical Modifications and Their Impact on Chemical Properties

Design Principles for Structural Analogues of 2-Cyclopentyl-6-methylisonicotinonitrile

The design of structural analogues is guided by established medicinal chemistry principles, aiming to modulate properties like reactivity, solubility, and metabolic stability. This involves the strategic alteration of the parent molecule's scaffold.

The cyclopentyl group at the C2 position of the pyridine (B92270) ring is a significant contributor to the molecule's lipophilicity and steric profile. Modifications to this group can substantially alter these properties.

Ring Expansion and Contraction: Altering the cycloalkyl ring size to cyclobutyl, cyclohexyl, or cycloheptyl can probe the optimal steric bulk for specific interactions.

Introduction of Heteroatoms: Replacing a methylene (B1212753) unit (-CH2-) within the cyclopentyl ring with an oxygen or nitrogen atom to form analogues like tetrahydrofuranyl or pyrrolidinyl can increase polarity and introduce hydrogen bonding capabilities.

Substitution on the Ring: Introducing functional groups such as hydroxyl (-OH), keto (=O), or amino (-NH2) groups onto the cyclopentyl ring can drastically change the molecule's polarity and potential for metabolic transformation. For instance, studies on other cyclopentyl-containing compounds have shown that hydroxylation of the cyclopentyl moiety is a major metabolic pathway. nih.gov

Bioisosteric Replacement: The cyclopentyl group can be replaced with various bioisosteres—substituents that retain similar spatial or electronic characteristics. cambridgemedchemconsulting.comdrughunter.com The goal is to create a new molecule with similar or improved properties while potentially mitigating undesirable attributes like toxicity. cambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for the Cyclopentyl Group

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Cyclopentyl | Cyclohexyl | Increase lipophilicity and steric bulk |

| Cyclopentyl | Phenyl | Introduce aromaticity and potential for π-stacking interactions |

| Cyclopentyl | Tetrahydrofuranyl | Increase polarity, introduce hydrogen bond acceptor |

| Cyclopentyl | tert-Butyl | Mimic steric bulk with an acyclic group cambridgemedchemconsulting.com |

| Cyclopentyl | Trifluoromethyl-oxetane | Act as a tert-butyl isostere with reduced lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com |

The 6-methyl group is a small, lipophilic substituent that can influence the electronic environment of the pyridine ring and provide a site for metabolic oxidation.

Homologation: Extending the methyl group to an ethyl, propyl, or larger alkyl chain can systematically increase lipophilicity and steric hindrance around the adjacent nitrogen atom.

Oxidation: The methyl group can be oxidized to a hydroxymethyl (-CH2OH), aldehyde (-CHO), or carboxylic acid (-COOH) group. These transformations dramatically increase polarity and introduce new functional handles for further derivatization.

Halogenation: Replacement of hydrogen atoms with fluorine to create a trifluoromethyl (-CF3) group can significantly alter the electronic properties of the pyridine ring, making it more electron-deficient. The C-F bond is also highly resistant to metabolic cleavage. cambridgemedchemconsulting.com

Functional Group Interconversion: The methyl group can serve as a precursor for other functionalities. For example, it can be converted into an aminomethyl (-CH2NH2) or a methoxymethyl (-CH2OCH3) group, introducing basic or polar characteristics.

The nitrile (cyano) group is a versatile functional group with a strong dipole moment and the ability to act as a hydrogen bond acceptor. researchgate.net It is a key site for chemical transformations. researchgate.netorganic-chemistry.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a primary amide (-CONH2) or further to a carboxylic acid (-COOH). libretexts.org This introduces hydrogen bond donor and acceptor capabilities and significantly increases polarity.

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using reducing agents like lithium aluminum hydride. longdom.org This introduces a basic center, fundamentally changing the molecule's acid-base properties.

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles or triazoles. researchgate.net These heterocycles are often used as bioisosteres for carboxylic acids. drughunter.com

Addition of Nucleophiles: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis, providing a route to more complex structures. libretexts.org

Table 2: Key Transformations of the Isonicotinonitrile Moiety

| Reagents and Conditions | Resulting Functional Group | Change in Chemical Properties |

| H2O, H+ or OH- | Carboxylic Acid (-COOH) | Increased polarity, acidic, H-bond donor/acceptor libretexts.org |

| LiAlH4 then H2O | Primary Amine (-CH2NH2) | Increased polarity, basic, H-bond donor longdom.org |

| NaN3, NH4Cl | Tetrazole | Acidic (pKa similar to COOH), metabolically stable |

| H2O2, base | Primary Amide (-CONH2) | Increased polarity, H-bond donor/acceptor |

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iq Introducing substituents at other positions (3- and 5-) can modulate the ring's electronic properties and reactivity.

Electronic Effects: Placing electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) on the ring increases the electron density, which can affect the basicity of the pyridine nitrogen and the reactivity towards electrophiles. uoanbar.edu.iqresearchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or chloro (-Cl) decrease the electron density, making the ring less basic and more susceptible to nucleophilic attack. nih.govnih.gov The electronic influence of substituents can be correlated with their Hammett parameters. nih.govnih.gov

Steric Effects: The introduction of bulky substituents can hinder the approach of reagents to adjacent positions, influencing reaction selectivity. acs.org For example, a bulky group at the 5-position could sterically shield the 6-methyl group from enzymatic or chemical attack.

Solubility and Lipophilicity: The nature of the substituents greatly impacts physical properties. Polar substituents (-OH, -NH2) can increase aqueous solubility, while nonpolar substituents (halogens, alkyl groups) tend to increase lipophilicity. nih.gov

Methodologies for SAR Exploration (e.g., parallel synthesis, combinatorial library generation)

To efficiently explore the vast chemical space created by the potential modifications described above, modern synthesis techniques are employed.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of discrete compounds in an array format, often using automated or semi-automated equipment. nih.gov For example, starting from a common pyridine intermediate, a library of analogues could be generated by reacting it with a diverse set of building blocks in parallel reaction vessels. organic-chemistry.orgnih.gov This method is highly effective for generating focused libraries to optimize a lead compound. nih.gov

Combinatorial Library Generation: This approach aims to create a large collection of compounds, often as mixtures, by systematically combining different building blocks. nih.gov For instance, a library could be built by reacting a set of substituted pyridines with a set of different reagents that modify the nitrile group. Subsequent screening and deconvolution are required to identify the active compounds. nih.gov

These high-throughput synthesis methods are essential for rapidly generating the structural diversity needed to establish a comprehensive SAR.

Correlation of Structural Features with Chemical Properties and Reactivity

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the resulting chemical properties and reactivity.

Electronic Properties and Reactivity: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly correlates with the nucleophilicity of the pyridine nitrogen and the ring's susceptibility to electrophilic or nucleophilic attack. nih.govnih.govrsc.org For example, adding an electron-withdrawing group is expected to decrease the pKa of the pyridine nitrogen, making it less basic.

Lipophilicity and Solubility: The lipophilicity, often quantified as logP or logD, can be correlated with the type and size of alkyl or aryl substituents. Modifications like converting a nitrile to a carboxylic acid would predictably decrease logP and increase aqueous solubility.

Metabolic Stability: The presence of metabolically labile sites, such as the methyl group or unsubstituted positions on the cyclopentyl ring, can be correlated with the rate of metabolic degradation. Replacing hydrogen with fluorine or introducing steric bulk can block these sites and increase metabolic stability. cambridgemedchemconsulting.com

Conformational Effects: The size and nature of the substituents, particularly the cyclopentyl group, can influence the preferred conformation of the molecule, which may in turn affect its ability to interact with other molecules or biological targets.

By systematically synthesizing analogues and measuring these properties, a detailed map of the structure-activity relationship for this compound can be constructed, providing a rational basis for the design of new molecules with tailored chemical characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to rationalize the design of new chemical entities based on the information gleaned from SAR studies. nih.gov By establishing a mathematical correlation between the chemical structure and a specific property, QSAR can predict the characteristics of novel, unsynthesized analogs.

For a compound like this compound, a QSAR study would typically involve the following steps:

Data Set Compilation : A series of analogs of this compound would be synthesized, and a specific chemical property (e.g., solubility, partition coefficient, a specific binding affinity) would be experimentally measured for each.

Descriptor Calculation : For each molecule in the series, a wide range of numerical descriptors would be calculated using specialized software. nih.gov These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors : Molecular weight, number of atoms, number of rings.

Topological Descriptors : Describing the connectivity and branching of the molecule.

Geometrical Descriptors : Related to the 3D shape of the molecule.

Quantum-Chemical Descriptors : Electron density, dipole moment, energies of molecular orbitals (HOMO/LUMO).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that links a selection of the calculated descriptors to the measured chemical property. nih.gov The goal is to create a model with high predictive power.

Model Validation : The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR equation for a property of interest might look like:

Property = a(LogP) + b(Molecular Surface Area) + c(Dipole Moment) + d

Where a, b, and c are coefficients determined by the regression analysis, and d is a constant. Such a model could then be used to predict the property for new, virtual derivatives of this compound before committing resources to their synthesis, thereby accelerating the design of compounds with desired chemical characteristics.

Synthetic Utility and Advanced Applications of 2 Cyclopentyl 6 Methylisonicotinonitrile

2-Cyclopentyl-6-methylisonicotinonitrile as a Versatile Building Block in Organic Synthesis

There is no available scientific literature detailing the use of this compound as a versatile building block in organic synthesis.

Precursor for the Synthesis of Complex Heterocyclic Systems

No published studies were found that demonstrate the application of this compound as a precursor for the synthesis of complex heterocyclic systems.

Application in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Information regarding the participation of this compound in specific carbon-carbon or carbon-heteroatom bond-forming reactions is not present in the available scientific literature.

Potential as a Ligand in Transition Metal Catalysis

There are no research articles or patents that explore the potential of this compound to act as a ligand in transition metal catalysis. The presence of the nitrogen atom in the pyridine (B92270) ring and the nitrile group could theoretically allow for coordination to metal centers, but this has not been experimentally documented in publicly accessible sources.

Integration into the Design of Functional Organic Materials

No information could be found on the integration of this compound into the design and synthesis of functional organic materials.

Future Directions in the Research of 2 Cyclopentyl 6 Methylisonicotinonitrile

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted pyridines is a field of continuous innovation, driven by the prevalence of this scaffold in pharmaceuticals and functional materials. Future research on the synthesis of 2-Cyclopentyl-6-methylisonicotinonitrile could focus on the development of methodologies that are not only efficient but also align with the principles of green chemistry.

One promising direction is the exploration of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. A hypothetical MCR for the synthesis of this compound could involve the condensation of a cyclopentyl-containing precursor, a methyl-substituted building block, and a cyanide source.

The application of novel catalytic systems also presents a fertile ground for research. The use of magnetically recoverable nanocatalysts, for instance, could facilitate easier product purification and catalyst recycling, thereby reducing the environmental impact of the synthesis. Furthermore, the development of catalysts that enable C-H activation could allow for the direct functionalization of simpler pyridine (B92270) precursors, providing a more direct and atom-economical route to the target molecule.

Moreover, the adoption of sustainable and green chemistry approaches will be crucial. This includes the use of environmentally benign solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and solvent-free reaction conditions. A comparative analysis of different synthetic approaches, as illustrated in Table 1, could guide the selection of the most sustainable and efficient method.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity | Design of novel MCRs and optimization of reaction conditions. |

| Novel Catalytic Systems | Enhanced efficiency, catalyst recyclability, novel reaction pathways | Development of magnetically recoverable and C-H activation catalysts. |

| Green Chemistry Approaches | Reduced environmental impact, energy efficiency | Utilization of green solvents, microwave synthesis, and solvent-free conditions. |

Advancements in Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. Future research should leverage advanced spectroscopic and computational techniques to gain deeper insights into this molecule.

Advanced Nuclear Magnetic Resonance (NMR) techniques , such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, can provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformation in solution. Furthermore, in-situ NMR spectroscopy could be employed to monitor the progress of its synthesis, providing valuable kinetic and mechanistic data.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule, which can aid in its structural elucidation and the identification of potential metabolites in biological studies.

Computational approaches , most notably Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO energies), and spectroscopic parameters (NMR chemical shifts, vibrational frequencies). A synergistic approach combining experimental and computational data, as outlined in Table 2, will be crucial for a comprehensive understanding of this compound.

| Technique | Information Gained | Future Research Direction |

| Advanced NMR | Connectivity, conformation, reaction kinetics | In-situ monitoring of synthesis, conformational analysis in different solvents. |

| High-Resolution Mass Spectrometry | Elemental composition, fragmentation patterns | Fragmentation studies for structural elucidation and metabolite identification. |

| Vibrational Spectroscopy | Functional groups, vibrational modes | Detailed spectral assignment with the aid of computational predictions. |

| Density Functional Theory | Geometry, electronic structure, spectroscopic parameters | Prediction of reactivity, exploration of potential reaction mechanisms. |

Broader Exploration of Synthetic Transformations and Applications

The functional groups present in this compound, namely the nitrile and the pyridine ring, offer a plethora of opportunities for further synthetic transformations, leading to a diverse range of derivatives with potentially interesting properties and applications.

The nitrile group is a versatile functional group that can be transformed into various other functionalities. Future research could explore the hydrolysis of the nitrile to the corresponding carboxylic acid or amide, its reduction to an amine, or its participation in cycloaddition reactions to form heterocyclic rings like tetrazoles. These transformations would open up access to a new library of compounds with potentially altered biological activities or material properties.

The pyridine ring itself can be the site of further functionalization. For instance, electrophilic substitution reactions could be investigated, although the electron-withdrawing nature of the nitrile group would need to be considered. Alternatively, the nitrogen atom of the pyridine ring could be N-oxidized or quaternized to modulate the electronic properties of the molecule.

The potential applications of this compound and its derivatives are vast and warrant thorough investigation. In the realm of medicinal chemistry , substituted pyridines are known to exhibit a wide range of biological activities. The unique substitution pattern of this molecule could impart interesting pharmacological properties, and it could be screened for various biological targets. For instance, 2,6-disubstituted piperidines, which could be synthesized from this precursor, have shown neuroprotective activity. nih.govresearchgate.net

In materials science , pyridine-containing compounds are utilized in the development of polymers, ligands for catalysis, and functional materials. The nitrile group can also participate in polymerization reactions or be used as a coordinating group in metal-organic frameworks (MOFs). The potential of this compound as a building block for novel materials with interesting optical or electronic properties should be explored.

A summary of potential synthetic transformations and applications is presented in Table 3.

| Functional Group | Potential Transformation | Potential Application Area |

| Nitrile | Hydrolysis, Reduction, Cycloaddition | Medicinal Chemistry, Materials Science |

| Pyridine Ring | N-Oxidation, Quaternization, Substitution | Catalysis, Functional Materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.